molecular formula C14H10ClFO2 B1352250 3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde CAS No. 588681-49-6

3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde

Cat. No. B1352250
M. Wt: 264.68 g/mol
InChI Key: LBATYTBQYKAONS-UHFFFAOYSA-N
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Description

“3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 588681-49-6. It has a linear formula of C14 H10 Cl F O2 . The molecular weight of this compound is 264.68 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde” is 1S/C14H10ClFO2/c15-14-7-12(16)5-4-11(14)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde” is a solid at room temperature . It has a molecular weight of 264.68 .

Scientific Research Applications

Metabolic Pathways

Compounds with fluorobenzyl groups, similar to "3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde," have been studied for their metabolic fate in biological systems. For instance, the metabolic fate of fluorobenzyl alcohols has been explored in rats, revealing the formation of glycine conjugates of corresponding benzoic acids and minor metabolites, such as N-acetylcysteinyl conjugates, indicating a complex metabolic pathway that could also be relevant for the compound (Blackledge, Nicholson, & Wilson, 2003).

Genotoxicity Studies

Research on benzaldehyde, a core component of "3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde," has shown its genotoxic effects, as demonstrated in studies with Drosophila melanogaster. These studies highlight the potential genotoxicity of benzaldehyde derivatives, which could extend to the compound , necessitating careful evaluation in pharmaceutical applications (Deepa Pv et al., 2012).

Medicinal Chemistry Applications

Compounds featuring benzyl and fluorobenzyl moieties are frequently explored in medicinal chemistry for their therapeutic potential. For example, derivatives of 4-hydroxybenzyl alcohol, similar in structure to "3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde," have been synthesized and evaluated for their sedative-hypnotic activities, indicating the potential application of such compounds in developing new therapeutic agents (Zhu et al., 2018).

properties

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-14-7-12(16)5-4-11(14)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBATYTBQYKAONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409116
Record name 3-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde

CAS RN

588681-49-6
Record name 3-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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